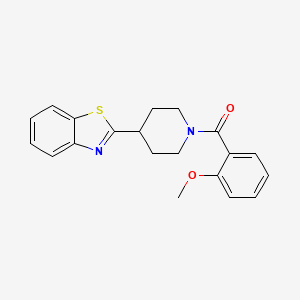

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI)

説明

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

特性

分子式 |

C20H20N2O2S |

|---|---|

分子量 |

352.5 g/mol |

IUPAC名 |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H20N2O2S/c1-24-17-8-4-2-6-15(17)20(23)22-12-10-14(11-13-22)19-21-16-7-3-5-9-18(16)25-19/h2-9,14H,10-13H2,1H3 |

InChIキー |

AIUWOSMNPVLRKA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves multi-step organic reactions. Common starting materials include piperidine and benzothiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors and continuous flow processes. The methods are optimized for yield, purity, and cost-effectiveness. Safety and environmental considerations are also crucial in industrial settings.

化学反応の分析

Types of Reactions

Piperidine derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and appropriate bases or acids.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the piperidine ring.

科学的研究の応用

Chemistry: Used as intermediates in organic synthesis.

Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as potential drug candidates for various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

類似化合物との比較

Conclusion

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a complex compound with potential applications in various scientific fields

生物活性

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzothiazole moiety and a methoxybenzoyl group. Its molecular formula is CHNOS, and it has a CAS number of 605627-98-3. The presence of the benzothiazole group is particularly significant as it is associated with various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have indicated that compounds containing benzothiazole structures exhibit broad-spectrum antimicrobial activity. Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) has shown promising results in inhibiting the growth of various bacterial strains. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be lower than that of standard antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, which was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

The biological activity of Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) can be attributed to its structural components. The SAR studies indicate that modifications to the benzothiazole and methoxybenzoyl groups can significantly alter its biological potency. For example, substituents on the benzothiazole ring have been shown to enhance its interaction with target enzymes involved in cancer cell proliferation .

In Vitro Studies

In a study examining the effects of Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) on various cancer cell lines, researchers found that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells. This indicates a moderate level of potency compared to established anticancer drugs like doxorubicin .

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) had superior activity against certain bacterial strains when compared to derivatives lacking the methoxy group. This emphasizes the importance of specific functional groups in enhancing biological activity .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。